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Compound of Interest

Compound Name: 3-Bromoindazole

Cat. No.: B152527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
Bromoindazole (CAS 40598-94-5), a key heterocyclic building block in medicinal chemistry

and organic synthesis. Due to the limited availability of a complete public dataset for this

specific molecule, this report combines available experimental data with data from closely

related compounds to provide a comprehensive resource for researchers. The experimental

protocols provided are generalized for the acquisition of such data for indazole derivatives.

Spectroscopic Data
The structural elucidation of 3-Bromoindazole relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
Bromoindazole.

¹H NMR Data (Experimental)

The following proton NMR data has been reported for 3-Bromoindazole.
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Chemical Shift (δ, ppm) Multiplicity Assignment

13.4 broad singlet 1H, N-H

7.57 multiplet 2H, Ar-H

7.45 triplet 1H, Ar-H

7.22 triplet 1H, Ar-H

Solvent: CDCl₃

¹³C NMR Data (Predicted for a Related Compound)

Experimental ¹³C NMR data for 3-Bromoindazole is not readily available in the public domain.

The following table presents predicted chemical shifts for the structurally similar compound, 3-

Bromo-6-(trifluoromethyl)-1H-indazole, to provide an estimation of the expected chemical shift

ranges.

Chemical Shift (δ, ppm) Assignment

~140 - 145 C-7a

~125 - 130 (q) C-6 (coupled to F)

~122 - 126 C-5

~120 - 124 (q) -CF₃

~118 - 122 C-3a

~115 - 120 C-4

~110 - 115 C-3

~105 - 110 C-7

Note: These are predicted values for a related compound and may not represent the exact

chemical shifts for 3-Bromoindazole.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. While a specific

experimental spectrum for 3-Bromoindazole is not readily available, the following table lists

the expected characteristic absorption bands for the indazole core structure.

Wavenumber (cm⁻¹) Vibration

3300-3000 N-H stretch

3100-3000 Aromatic C-H stretch

1620-1450
C=C and C=N stretching (aromatic and pyrazole

rings)

900-650 C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound,

allowing for the determination of its molecular weight and fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Data (Experimental)

m/z Interpretation

198 [M+2]⁺

196 [M]⁺

The presence of two peaks of almost equal intensity separated by 2 m/z units is characteristic

of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and

⁸¹Br.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for solid organic compounds such as 3-Bromoindazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of 3-Bromoindazole in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

A standard one-pulse sequence is used.

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer.

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

A significantly larger number of scans is usually required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio.

The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 3-Bromoindazole with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.
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Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction:

For a solid sample like 3-Bromoindazole, it can be introduced into the mass spectrometer

via a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it

through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization (Electron Ionization - EI):

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 3-Bromoindazole.
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Caption: A generalized workflow for the synthesis and spectral characterization of 3-
Bromoindazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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